4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
The synthesis of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate involves the reaction of 4-dimethylaminopyridine with 2-ethylhexyl bromide, followed by the addition of methanesulfonic acid to form the mesylate salt . The reaction conditions typically involve heating the reactants under reflux in an appropriate solvent such as acetonitrile or dichloromethane . Industrial production methods may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur with halides or other nucleophiles under appropriate conditions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding N-oxides, while reduction may produce amines .
Scientific Research Applications
4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate involves its interaction with molecular targets such as proteins and enzymes . The compound can bind to specific sites on these targets, modulating their activity and function . The pathways involved may include signal transduction, metabolic processes, and cellular regulation .
Comparison with Similar Compounds
4-Dimethylamino-N-(2-ethylhexyl)pyridinium mesylate can be compared with other similar compounds such as:
4-Dimethylaminopyridine (DMAP): A commonly used catalyst in organic synthesis.
N,N-Dimethylpyridinium salts: These compounds have similar structures and reactivity.
Pyridinium salts: A broad class of compounds with diverse applications in chemistry and biology.
The uniqueness of this compound lies in its specific structure and functional groups, which confer distinct reactivity and applications .
Properties
Molecular Formula |
C16H30N2O3S |
---|---|
Molecular Weight |
330.5 g/mol |
IUPAC Name |
1-(2-ethylhexyl)-N,N-dimethylpyridin-1-ium-4-amine;methanesulfonate |
InChI |
InChI=1S/C15H27N2.CH4O3S/c1-5-7-8-14(6-2)13-17-11-9-15(10-12-17)16(3)4;1-5(2,3)4/h9-12,14H,5-8,13H2,1-4H3;1H3,(H,2,3,4)/q+1;/p-1 |
InChI Key |
QBEJVGDTWVICDE-UHFFFAOYSA-M |
Canonical SMILES |
CCCCC(CC)C[N+]1=CC=C(C=C1)N(C)C.CS(=O)(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.